molecular formula C18H15Cl2N3O2 B2422325 N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 330673-97-7

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2422325
CAS No.: 330673-97-7
M. Wt: 376.24
InChI Key: CGYUQYANLXFENR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYUQYANLXFENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological actions.

  • Molecular Formula : C18H15Cl2N3O2
  • Molecular Weight : 376.24 g/mol
  • CAS Number : 332373-18-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine structure exhibit significant antimicrobial activity. The presence of halogen substituents (like chlorine) enhances this activity. In particular:

  • Antibacterial Activity :
    • Studies have shown that derivatives of pyrimidine can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 30 µg/mL to 100 µg/mL .
  • Antifungal Activity :
    • The compound has also been tested for antifungal properties against pathogens like Candida albicans. Certain derivatives exhibited higher activity compared to standard antifungal agents, indicating potential therapeutic applications in treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It has been suggested that the pyrimidine moiety plays a crucial role in modulating inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this tetrahydropyrimidine have shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Key observations include:

  • Halogen Substitution : The presence of chlorine atoms at specific positions on the phenyl rings enhances antibacterial activity.
  • Pyrimidine Core : The pyrimidine structure is critical for maintaining biological activity; modifications at the 2 and 4 positions can lead to variations in potency against different microbial strains .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Study on Antibacterial Activity :
    • A derivative similar to the compound was synthesized and tested against various bacterial strains. Results indicated that modifications in the phenyl ring significantly influenced antibacterial potency, with some derivatives showing MIC values lower than those of established antibiotics like ciprofloxacin .
  • Anti-inflammatory Study :
    • In a controlled study assessing the anti-inflammatory effects on human cell lines, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies have shown its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of bacterial strains. It has been evaluated for effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Activity : In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism : Molecular docking studies have suggested that the compound interacts with key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). This interaction may lead to reduced production of pro-inflammatory mediators .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl groups undergo nucleophilic aromatic substitution under specific conditions:

Reaction ConditionsProducts FormedYieldKey Observations
NaOH (10% aq.), 80°C, 6 hHydroxy-phenyl derivatives68-72%Regioselectivity at para-position
NH₃/EtOH, reflux, 8 h Amino-phenyl analogs65%Requires Cu(I) catalyst
KCN/DMF, 120°C, 12 hCyano-substituted compounds58%Limited solubility in polar solvents

Mechanism : The electron-withdrawing chlorine atoms activate the phenyl ring for nucleophilic attack, favoring para-substitution due to steric hindrance at ortho positions.

Oxidation Reactions

The 2-oxo group participates in oxidation processes:

a. Peracid-mediated epoxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane generates an epoxide at the C3-C4 position (72% yield). This reaction demonstrates the compound's potential for ring functionalization.

b. Side-chain oxidation
The methyl group at C6 oxidizes to a carboxylic acid under strong conditions:

text
KMnO₄/H₂SO₄ → 6-carboxy derivative (55% yield) [6]

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

ConditionsProductsApplication
6N HCl, reflux, 4 h 5-carboxylic acid derivativeBioisostere for drug design
NaOH/EtOH, 70°C, 3 hSodium salt of carboxylic acidImproved water solubility

Kinetics : Second-order rate constants (k₂) range from 0.18 L/mol·s (acidic) to 0.32 L/mol·s (basic).

Cyclization Reactions

The compound forms fused heterocycles under dehydrating conditions:

With POCl₃/PCl₅ :

text
Forms pyrimido[4,5-d]pyrimidin-4-one (81% yield) [2]

X-ray analysis confirms planar geometry of the fused ring system .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the chlorophenyl groups:

Reaction TypeConditionsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives (66-74%)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs (58-62%)

Limitation : Steric bulk from methyl and carboxamide groups reduces coupling efficiency at C4.

Structural Reactivity Trends

Comparative analysis of reaction sites:

PositionReactivityDominant Reaction Types
C2-oxoModerateOxidation, nucleophilic addition
C4-PhClHighElectrophilic substitution, cross-coupling
C6-methylLowRadical halogenation
CarboxamideHighHydrolysis, condensation

Data from DSC analysis shows thermal stability up to 210°C, enabling high-temperature reactions.

Catalytic Hydrogenation

Selective reduction of the pyrimidine ring:

text
H₂ (50 psi), 10% Pd/C, EtOH → Hexahydro derivative (89% yield) [3]

Application : This saturated analog shows enhanced bioavailability in pharmacokinetic studies .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-Cl bond cleavage (quantum yield Φ = 0.32)

  • Formation of radical intermediates detectable by ESR

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's versatility stems from its balanced electronic effects (σₚ = +0.23 for Cl, Hammett constant) and steric accessibility of reaction sites .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide primarily relies on cyclocondensation reactions, with adaptations of the Biginelli reaction being the most prevalent approach. The general strategy involves the formation of the tetrahydropyrimidine core through the interaction of aldehydes, β-keto esters, and urea derivatives, followed by functionalization of the carboxamide group.

Classical Biginelli Reaction Adaptations

The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, has been modified to accommodate the steric and electronic demands of the target compound. A typical procedure involves:

  • Reactants :

    • 4-Chlorobenzaldehyde (1.2 equiv)
    • Ethyl acetoacetate (1.0 equiv)
    • N-(3-Chlorophenyl)urea (1.5 equiv)
  • Catalyst : Lewis acids such as ZrCl₄ or FeCl₃ (10 mol%).

  • Conditions :

    • Solvent: Ethanol or solvent-free (neat)
    • Temperature: 80–100°C
    • Duration: 4–6 hours
  • Mechanism :

    • Step 1 : Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl acetoacetate forms an α,β-unsaturated keto ester.
    • Step 2 : Michael addition of N-(3-chlorophenyl)urea to the keto ester intermediate.
    • Step 3 : Cyclization and dehydration yield the tetrahydropyrimidine core.

Yield : 65–78% under optimized conditions.

Table 1: Optimization of Biginelli Reaction Parameters
Parameter Tested Range Optimal Value Impact on Yield
Catalyst ZrCl₄, FeCl₃, None ZrCl₄ (10 mol%) +22%
Solvent EtOH, MeOH, Neat Neat +15%
Temperature (°C) 60–120 100 +18%
Reaction Time (h) 2–8 6 +12%

Grindstone Chemistry Approach

Solvent-free mechanochemical synthesis (grindstone protocol) has emerged as a sustainable alternative, enhancing reaction efficiency and reducing waste.

Procedure :

  • Equimolar quantities of 4-chlorobenzaldehyde, methyl acetoacetate, and N-(3-chlorophenyl)urea are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).
  • The mixture is heated at 60°C for 30 minutes under continuous grinding.

Advantages :

  • Yield : 82–89%.
  • Purity : >95% (HPLC).
  • Scalability : Suitable for gram-scale production.

Industrial Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors and immobilized catalysts are employed to meet these demands.

Continuous Flow Synthesis

Reactor Setup :

  • Type : Microfluidic tubular reactor.
  • Catalyst : Silica-supported ZrO₂ nanoparticles.
  • Residence Time : 15 minutes.

Conditions :

  • Temperature: 120°C
  • Pressure: 3 bar
  • Throughput: 1.2 kg/day

Yield : 76% with 99% conversion.

Purification Strategies

  • Crystallization : Ethyl acetate/n-hexane (1:3) yields needle-shaped crystals (mp 214–216°C).
  • Chromatography : Silica gel (60–120 mesh) with ethyl acetate:hexane (1:4) achieves >98% purity.

Characterization and Quality Control

The structural integrity of the synthesized compound is confirmed through spectroscopic and chromatographic analyses:

Table 2: Spectroscopic Data
Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 2.34 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.5 (C=O), 155.3 (C=N), 138.2–126.7 (Ar-C), 24.1 (CH₃)
FT-IR (KBr) 3435 cm⁻¹ (N-H), 1702 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)
HPLC Retention Time: 6.74 min (C18 column, MeOH:H₂O 70:30)

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability Environmental Impact
Classical Biginelli 65–78 90–95 Moderate High (solvent use)
Grindstone Chemistry 82–89 >95 High Low (solvent-free)
Continuous Flow 76 99 Industrial Moderate

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine carboxamide derivative?

A multi-step approach involving Biginelli-like cyclocondensation is commonly employed. Catalytic optimization using eco-friendly catalysts (e.g., uranyl nitrate hexahydrate) under reflux conditions improves yield and purity. Key steps include:

  • Step 1 : Condensation of substituted aryl aldehydes, β-keto esters, and urea/thiourea derivatives.
  • Step 2 : Chlorination at the 3- and 4-positions using POCl₃ or SOCl₂.
  • Step 3 : Final carboxamide formation via coupling reactions with chloroanilines.
    Characterization typically involves FT-IR (C=O stretch at ~1680–1720 cm⁻¹), ¹H/¹³C NMR (pyrimidine ring protons at δ 5.5–7.5 ppm), and HRMS .

Q. How can spectroscopic data resolve structural ambiguities in this compound?

  • ¹H NMR : Distinct signals for the tetrahydropyrimidine NH (δ 9.5–10.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) determine absolute configuration and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds stabilize the tetrahydropyrimidine ring .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Table 1 : Representative Spectral Data for Analogous Compounds

Compound IDMelting Point (°C)IR (C=O, cm⁻¹)¹H NMR (δ, ppm)
4j210–21216852.35 (s, 3H, CH₃)
4l198–20017027.45–7.82 (m, 6H, Ar–H)

Advanced Research Questions

Q. How can hydrogen-bonding patterns inform crystallographic refinement for this compound?

Using SHELXL or ORTEP-3 , analyze intermolecular interactions:

  • C–H⋯O bonds : Stabilize layered packing (e.g., methyl C–H donors interacting with oxo acceptors).
  • Graph-set analysis : Classify motifs (e.g., R₂²(8) rings from N–H⋯O bonds) to predict polymorphism .
    For example, in related pyrimidines, weak C–H⋯π interactions contribute to crystal rigidity .

Q. How to address contradictions in reported antimicrobial activity data?

Discrepancies may arise from:

  • Strain variability : Tailor assays using standardized strains (e.g., E. coli ATCC 25922 vs. clinical isolates).
  • Solubility limitations : Use DMSO carriers (<1% v/v) to avoid cytotoxicity artifacts.
  • Dose-response validation : Compare MIC values across studies (e.g., 4l showed MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL in older reports) .

Q. What computational strategies predict SAR for chlorophenyl substituents?

  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) to assess electronic effects of Cl substitution on bioactivity.
  • Molecular docking : Map interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Chlorine at the 3-position enhances hydrophobic binding in docking scores (ΔG = −9.2 kcal/mol) .

Methodological Guidance

Q. How to optimize catalytic conditions for eco-friendly synthesis?

  • Catalyst screening : Compare yields using ZrO₂ nanoparticles (85% yield) vs. conventional HCl (62%).
  • Solvent selection : Ethanol/water mixtures reduce toxicity while maintaining reactivity (reflux at 80°C, 6 h) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min with comparable purity .

Q. How to validate crystallographic data against potential twinning or disorder?

  • SHELXD : Resolve twinning by testing pseudo-merohedral models.
  • PLATON : Analyze ADDSYM alerts to detect missed symmetry elements.
    For example, a related compound required a two-domain twin refinement (BASF = 0.25) to achieve R₁ < 5% .

Data Sources and Reliability

  • Preferred tools : SHELX suite (structure solution), PubChem (validated spectral data), and IUCr journals (crystallographic standards) .

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